Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate is a synthetic heterocyclic compound featuring a tricyclic core composed of sulfur (7-thia) and nitrogen (9,11-diaza) atoms. The molecule includes a benzoate ester moiety linked to the tricyclic system via a sulfanyl acetamido bridge.
Properties
IUPAC Name |
methyl 4-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-21-18(17-14-4-3-5-15(14)28-19(17)22-11)27-10-16(24)23-13-8-6-12(7-9-13)20(25)26-2/h6-9H,3-5,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVLCRKGUCPILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features and biological properties. This article explores its biological activity , mode of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C21H21N3O3S2
- Molecular Weight: 427.5 g/mol
- IUPAC Name: this compound
The compound's structure contains sulfur and nitrogen atoms that may influence its reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that Methyl 4-[2-(...) exhibits antimicrobial properties against various bacterial strains:
| Biological Activity | Method Used | Results |
|---|---|---|
| Antimicrobial Activity | Agar Well Diffusion | Significant inhibition against Staphylococcus aureus and Escherichia coli |
Cytotoxicity
In vitro studies have shown that this compound displays cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest a promising potential for further development as an anticancer agent.
The biological activity of Methyl 4-[2-(...) is believed to stem from its ability to interact with specific molecular targets within cells, potentially influencing various biochemical pathways:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could act on specific receptors affecting signal transduction pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the bioavailability and therapeutic potential of this compound:
- Absorption: Its solubility in organic solvents suggests good absorption characteristics when administered via appropriate routes.
- Distribution: Due to its lipophilic nature, it may distribute widely in tissues, potentially affecting multiple organ systems.
- Metabolism: The presence of sulfur and nitrogen indicates possible metabolic pathways involving cytochrome P450 enzymes.
- Excretion: Further studies are needed to elucidate the excretion pathways for this compound.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of Methyl 4-[2-(...)]. Notable findings include:
-
Antimicrobial Studies:
- A study demonstrated significant antimicrobial activity against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
-
Cancer Research:
- In vitro assays showed that the compound effectively inhibited the proliferation of HeLa and MCF-7 cells, suggesting its utility in cancer treatment strategies.
-
Mechanistic Insights:
- Investigations into its mechanism revealed interactions with key metabolic enzymes, highlighting its role in modulating various cellular processes.
Comparison with Similar Compounds
Structural Analogues
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one ()
- Structural Similarities : Shares the tricyclic 7-thia-9,11-diazatricyclo framework but substitutes the benzoate ester with a 4-methoxyphenyl group. The sulfanyl moiety is retained but positioned differently.
- Synthesis : Prepared via cyclization reactions involving mercapto intermediates, differing from the acetamido-linked synthesis route of the target compound.
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene ()
- Structural Differences : Replaces the benzoate ester with a thiazole-substituted alkyl chain. The ethyl group at position 10 contrasts with the methyl group in the target compound.
- Applications : Listed in chemical databases (e.g., ZINC2890952) for screening but lacks explicit biological data .
Functional Group Analogues
(S)-Methyl 4-(2-Phenyl-2-(4-(trifluoromethyl)phenylsulfonamido)acetamido)benzoate (Compound c8, )
- Structural Comparison : Retains the methyl benzoate core but substitutes the tricyclic system with a phenyl-sulfonamido group.
- Bioactivity : Exhibits histone deacetylase (HDAC) inhibitory activity, highlighting the role of the benzoate-sulfonamide motif in enzyme targeting.
- Synthesis : Yielded 75% purity with confirmed ¹H NMR and EIMS data .
2.2.2. Methyl 4-[2-(2-Chloro-3-cyanopyrid-4-yl)ethyl]benzoate (Compound 10, )
- Key Differences : Features a pyridine ring instead of the tricyclic system.
- Synthesis : Achieved 94% purity via HCl gas treatment, suggesting robustness in forming ethyl-linked aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
